

# Spectroscopic data for (2-Phenylloxazol-4-yl)methanamine (NMR, IR, MS)

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## Compound of Interest

**Compound Name:** (2-Phenylloxazol-4-yl)methanamine

**Cat. No.:** B1370681

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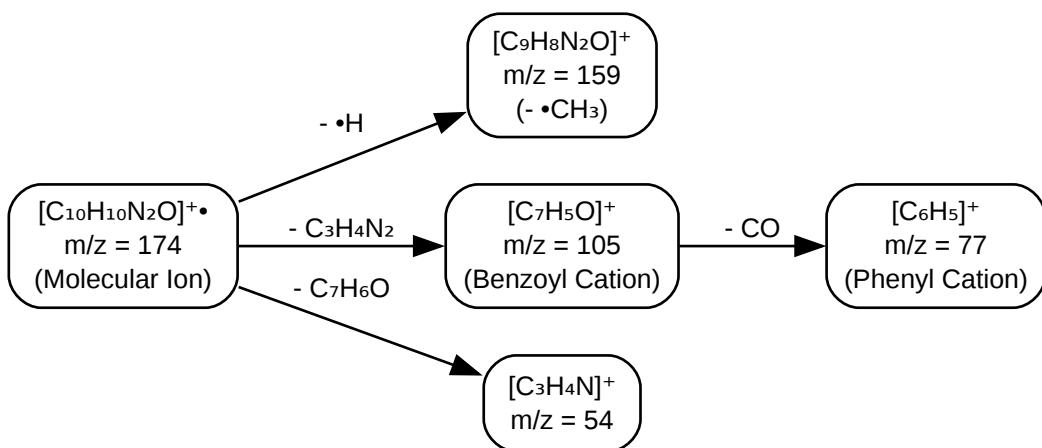
### Introduction

**(2-Phenylloxazol-4-yl)methanamine** is a heterocyclic compound of significant interest within medicinal chemistry and drug development. Its structural motif, featuring a phenyl-substituted oxazole ring coupled to a methanamine group, makes it a valuable scaffold for the synthesis of novel therapeutic agents. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and the elucidation of its role in molecular interactions.

This technical guide provides a comprehensive overview of the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **(2-Phenylloxazol-4-yl)methanamine**. In the absence of publicly available experimental spectra for this specific molecule, this guide leverages established spectroscopic principles and comparative data from structurally analogous compounds to provide a robust predictive analysis. The methodologies and interpretations presented herein are designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to confidently characterize this and similar molecules.

### Molecular Structure

The structural framework of **(2-Phenylloxazol-4-yl)methanamine** forms the basis for the interpretation of its spectroscopic data. The key structural features include a monosubstituted phenyl ring, a 2,4-disubstituted oxazole ring, and a primary amine functionality.



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- To cite this document: BenchChem. [Spectroscopic data for (2-Phenylloxazol-4-yl)methanamine (NMR, IR, MS)]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1370681#spectroscopic-data-for-2-phenyloxazol-4-yl-methanamine-nmr-ir-ms>

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